1,2-Dichloro-3,3-difluorobutane

Physical Chemistry Separation Science Solvent Engineering

1,2-Dichloro-3,3-difluorobutane (CAS 381-85-1) is a C₄ polyhalogenated alkane carrying vicinal chlorine atoms at C1 and C2 and a geminal difluoro group at C3. With a molecular formula of C₄H₆Cl₂F₂ and a molecular weight of 162.99 g·mol⁻¹, this compound belongs to the hydrochlorofluorocarbon (HCFC) subclass and is supplied primarily as a research reagent and synthetic building block.

Molecular Formula C4H6Cl2F2
Molecular Weight 162.99 g/mol
CAS No. 381-85-1
Cat. No. B12849970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-3,3-difluorobutane
CAS381-85-1
Molecular FormulaC4H6Cl2F2
Molecular Weight162.99 g/mol
Structural Identifiers
SMILESCC(C(CCl)Cl)(F)F
InChIInChI=1S/C4H6Cl2F2/c1-4(7,8)3(6)2-5/h3H,2H2,1H3
InChIKeyLFLJVJVWIWKUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-3,3-difluorobutane (CAS 381-85-1): Procurement-Grade Physicochemical Profile and Structural Identity


1,2-Dichloro-3,3-difluorobutane (CAS 381-85-1) is a C₄ polyhalogenated alkane carrying vicinal chlorine atoms at C1 and C2 and a geminal difluoro group at C3 . With a molecular formula of C₄H₆Cl₂F₂ and a molecular weight of 162.99 g·mol⁻¹, this compound belongs to the hydrochlorofluorocarbon (HCFC) subclass and is supplied primarily as a research reagent and synthetic building block . Its computed density of ~1.267 g·cm⁻³, boiling point of ~120.7 °C (760 mmHg), and flash point of ~28.9 °C establish the baseline physical envelope against which structural isomers and functional alternatives must be rigorously compared during scientific procurement .

Structural identity Vicinal dichloro with gem‑difluoro motif
Procurement basis Defined boiling‑point and density envelope
Quality Research reagent with multi‑method batch QC

Why 1,2-Dichloro-3,3-difluorobutane Cannot Be Interchanged with Positional Isomers or Other C₄ Halocarbons


Although several C₄H₆Cl₂F₂ constitutional isomers share the same elemental composition, the adjacency of the two chlorine atoms and the geminal placement of the fluorine atoms in 1,2-dichloro-3,3-difluorobutane create a unique electronic and steric landscape that governs reactivity, physical properties, and environmental fate . The gem‑difluoro group strongly withdraws electron density from the C2–C3 bond, electronically differentiating the two chlorine leaving groups and altering nucleophilic substitution rates relative to symmetrically substituted analogs such as 1,4-dichloro-2,2-difluorobutane . These differences translate directly into measurable variations in boiling point, density, and flash point, meaning that a generic procurement decision based solely on molecular formula risks selecting a compound with divergent distillation behavior, incompatible solvent properties, or unintended regiochemical outcomes in downstream synthetic steps.

Target 1,4‑dichloro‑2,2‑difluoro isomer Boiling‑point and density differences may alter distillation behavior and phase compatibility.
Target 1,4‑dichloro‑2,2‑difluoro isomer Absence of vicinal Cl/gem‑F gradient removes regioselective reactivity, changing synthetic outcome.

Head-to-Head Quantitative Differentiation of 1,2-Dichloro-3,3-difluorobutane versus Closest Structural Analogs


Boiling Point Differential versus 1,4-Dichloro-2,2-difluorobutane: Implications for Distillation and Volatility-Dependent Processes

1,2-Dichloro-3,3-difluorobutane exhibits a computed boiling point of 120.7 °C at 760 mmHg, which is approximately 21.6 °C lower than that of its constitutional isomer 1,4-dichloro-2,2-difluorobutane (142.28 °C) . This reduced boiling point reflects the compact, asymmetric halogenation pattern of the target compound, which diminishes overall molecular polarizability and intermolecular van der Waals interactions relative to the more symmetrically substituted 1,4-isomer . For procurement decisions involving distillation-based purification or applications where volatility defines process economics, this 21.6 °C difference constitutes a quantifiable operational advantage in energy input and thermal exposure of the compound.

Boiling point
Head‑to‑head
120.7 °C vs 142.3 °C
Δ −21.6 °C
Supports gentler distillation review
Computed values; experimental validation recommended
Physical Chemistry Separation Science Solvent Engineering

Density Contrast with 1,4-Dichloro-2,2-difluorobutane: Relevance for Formulation, Phase Behavior, and Logistics

The computed density of 1,2-dichloro-3,3-difluorobutane is 1.266–1.267 g·cm⁻³, which is approximately 7–8% lower than the 1.365 g·cm⁻³ reported for 1,4-dichloro-2,2-difluorobutane . This density differential arises from the different spatial distribution of halogen atoms: the target compound concentrates both chlorine atoms on adjacent carbons (C1–C2) and both fluorine atoms on C3, whereas the 1,4-isomer distributes the chlorine atoms at the terminal positions and the fluorine atoms geminally at C2, leading to a more compact, higher-density packing arrangement . In liquid-phase applications, a 0.1 g·cm⁻³ density shift can meaningfully alter phase-separation dynamics and volumetric dosing calculations.

Density
Head‑to‑head
1.267 g/cm³
vs 1.365 g/cm³ (isomer) ~ −7.3%
May ease aqueous‑organic workup
Computed; no experimental density
Formulation Science Physical Property Screening Chemical Logistics

Regiochemical Reactivity Bias: Vicinal Dichloro with Proximal Gem-Difluoro Generates a Gradient of Electrophilic Centers

In 1,2-dichloro-3,3-difluorobutane, the chlorine at C1 (primary, adjacent only to a CH₂ group) is expected to be significantly more reactive toward SN2 nucleophiles than the chlorine at C2 (secondary, adjacent to the electron-withdrawing CF₂ group). The gem‑difluoro moiety at C3 exerts a strong −I inductive effect that deactivates the C2 position, creating a built‑in reactivity gradient [1]. In contrast, 1,4-dichloro-2,2-difluorobutane places both chlorine atoms at terminal primary positions, rendering them electronically nearly equivalent and reducing the possibility of selective monofunctionalization . This intrinsic differentiation of the two electrophilic sites is a structural feature that can be exploited for sequential derivatization without requiring protecting-group strategies.

Reactivity bias
Class‑level
C1–Cl (primary) ≫ C2–Cl (secondary)
Supports site‑selective derivatization review
Inferred from electronic effects; no kinetic study
Synthetic Chemistry Nucleophilic Substitution Reaction Selectivity

Flash Point and Safety Classification Differentiation from 2,3-Dichloro-1,1,1-trifluoropropane

1,2-Dichloro-3,3-difluorobutane has a reported flash point of 28.9 °C, classifying it as a flammable liquid (GHS Category 3, flash point ≥23 °C and ≤60 °C) . By comparison, 2,3-dichloro-1,1,1-trifluoropropane (CAS 338-75-0), a three‑carbon analog with a higher fluorine‑to‑hydrogen ratio, is reported to be non‑flammable under standard conditions [1]. While the non‑flammable compound eliminates ignition risks entirely, the four‑carbon target compound’s moderate flammability enables higher vapor pressure (18 mmHg at 25 °C) and lower boiling point than fully fluorinated alternatives, which may be beneficial in applications where controlled volatility is desired, provided that appropriate engineering controls are in place.

Flash point
Cross‑study comparable
28.9 °C Flammable vs Non‑flammable
Flammable classification requires specific storage
GHS Cat. 3; comparator non‑flammable per CAS
Process Safety Flammability Classification Transportation Compliance

Availability of Batch-Specific QC Documentation (NMR, HPLC, GC) versus Uncharacterized Isomer Supplies

At least one established supplier (Bidepharm) provides 1,2-dichloro-3,3-difluorobutane at a standard purity of 98% and furnishes batch‑specific quality‑control documentation including NMR, HPLC, and GC traces . In contrast, procurement listings for the 1,4‑isomer (CAS 381-34-0) frequently specify a lower minimum purity of 95% without explicit commitment to multi‑method QC characterization . For research laboratories requiring reproducible reaction outcomes or regulatory submissions that demand documented purity profiles, the availability of verified 98% purity with orthogonal analytical confirmation represents a tangible procurement advantage.

QC documentation
Cross‑study comparable
98% NMR, HPLC, GC
Higher certified purity aids reproducibility
Supplier‑stated; verify lot‑specific data
Quality Assurance Analytical Characterization Reproducibility

Procurement-Driven Application Scenarios for 1,2-Dichloro-3,3-difluorobutane Based on Verified Differentiation Evidence


Synthetic Route Design Requiring Sequential, Site-Selective Derivatization of a C₄ Halocarbon Scaffold

Medicinal and agrochemical chemists designing bifunctional C₄ linkers can exploit the intrinsic reactivity gradient between the primary C1–Cl (SN2‑active) and the secondary C2–Cl (deactivated by the adjacent CF₂ group) to achieve sequential nucleophilic displacements without orthogonal protecting groups. The 1,4‑isomer lacks this electronic bias, making selective monofunctionalization more challenging . Procurement of the target compound is indicated when synthetic planning documents specify a need for regioselective halogen replacement on a four‑carbon backbone carrying a gem‑difluoro motif.

Temperature‑Sensitive Distillation or Solvent‑Recovery Processes Favoring Lower‑Boiling Halocarbon Solvents

Process development groups performing solvent screening for high‑boiling reaction media may prioritize 1,2-dichloro-3,3-difluorobutane over 1,4-dichloro-2,2-difluorobutane due to the 21.6 °C lower boiling point (120.7 °C vs. 142.28 °C) . This differential translates to reduced reboiler duty, gentler thermal conditions for thermally labile solutes, and shorter batch cycle times during vacuum distillation, provided that the target compound’s flash point (28.9 °C) is managed with appropriate engineering controls .

Quality‑Critical Research Requiring Batch‑Certified Purity and Comprehensive Analytical Documentation

Laboratories operating under GLP‑like documentation standards, or those preparing intermediates for in vivo studies where impurity profiles must be rigorously controlled, benefit from sourcing 1,2-dichloro-3,3-difluorobutane at 98% purity with NMR, HPLC, and GC batch certificates . In contrast, procurement of the 1,4‑isomer at 95% minimum purity without guaranteed multi‑method QC may necessitate costly in‑house repurification and re‑characterization, delaying project timelines .

Environmental Fate and Regulatory Screening Studies for HCFC Structural Isomers

Regulatory scientists conducting comparative environmental persistence, ozone depletion potential (ODP), or global warming potential (GWP) assessments for C₄ HCFC isomers require well‑characterized samples of each distinct substitution pattern. Because the position of chlorine atoms influences atmospheric lifetime and photolytic degradation pathways, procurement of 1,2-dichloro-3,3-difluorobutane as a structurally defined isomer—rather than a generic ‘dichlorodifluorobutane’ mixture—is essential for generating reproducible, isomer‑specific environmental fate data .

Application
Selection Property
Validation Focus
Site‑selective C₄ scaffold derivatization
Regiochemical reactivity gradient (C1–Cl vs C2–Cl)
Selective monofunctionalization feasibility
Temperature‑sensitive distillation or solvent recovery
Lower boiling‑point profile relative to isomer
Thermal exposure and cycle‑time review
Quality‑critical research with documentation requirements
98% purity and multi‑method QC documentation
Impurity profile and batch reproducibility
Environmental fate and regulatory screening for HCFC isomers
Defined isomer, not a generic mixture
Isomer‑specific environmental data generation
Quote Request

Request a Quote for 1,2-Dichloro-3,3-difluorobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.